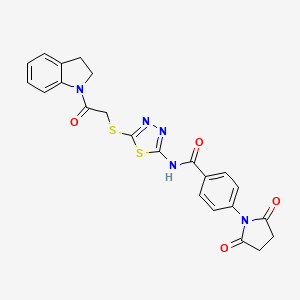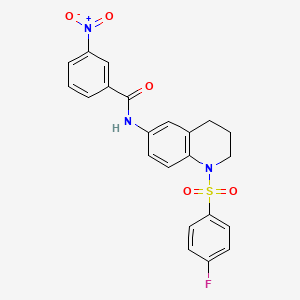
2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide is a synthetic compound known for its significant applications in medicinal chemistry and pharmacology. Its unique chemical structure, which includes a thiazole ring and a cinnoline moiety, positions it as a versatile molecule for various biochemical studies and drug development initiatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. The initial step may include the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the cinnoline moiety via a condensation reaction. Specific conditions, such as temperature and catalysts, may vary based on the selected synthetic pathway to optimize yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be scaled up using batch or continuous flow chemistry techniques. The process efficiency is enhanced by optimizing reaction conditions, including solvent selection, temperature control, and reagent concentrations. Advanced purification methods, such as crystallization and chromatography, are employed to ensure the compound's high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reducing the cinnoline moiety to a more saturated form.
Substitution: Functional group modifications on the thiazole or cinnoline rings.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Hydrogenation over palladium catalysts in a hydrogen atmosphere.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidized derivatives like sulfoxides or sulfones.
Reduced forms of the cinnoline moiety.
Substituted thiazole or cinnoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide has significant applications across several scientific domains:
Chemistry:
Used as a building block in synthetic organic chemistry for the preparation of more complex molecules.
Biology:
Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine:
Explored as a lead compound in drug discovery programs targeting specific diseases such as cancer, due to its ability to interact with cellular targets.
Industry:
Utilized in the development of advanced materials and polymers with unique properties derived from its heterocyclic structure.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide is largely dependent on its interaction with specific molecular targets. It often exerts its effects through the following mechanisms:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially disrupting cellular replication processes.
Comparaison Avec Des Composés Similaires
2-methylthiazole-4-carboxamide
3-oxo-5,6,7,8-tetrahydrocinnoline derivatives
Thiazole-cinnoline hybrids
These comparisons highlight the uniqueness of 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide, showcasing its potential in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-17-13(9-22-10)15(21)16-6-7-19-14(20)8-11-4-2-3-5-12(11)18-19/h8-9H,2-7H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIHLIMPMSSCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2551241.png)

![1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2551243.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2551244.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2551247.png)
![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)
![N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B2551250.png)
![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)


![4,4,11,11-tetramethyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2551258.png)

